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Compound Name: GSK805

Cat. No.: B15606167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK805 is a potent and orally bioavailable small molecule inhibitor of the Retinoic acid

receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that functions

as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-

inflammatory cytokines, most notably Interleukin-17 (IL-17). The dysregulation of the Th17

pathway is a key factor in the pathogenesis of various autoimmune and inflammatory diseases.

By inhibiting RORγt, GSK805 effectively suppresses the transcriptional activation of genes

crucial for Th17 cell function, thereby reducing IL-17 production and mitigating inflammatory

responses. These properties make GSK805 a valuable tool for in vitro research into Th17-

mediated diseases and a potential therapeutic candidate.

Mechanism of Action
GSK805 functions as an inverse agonist of RORγt. It binds to the ligand-binding domain of the

RORγt protein, preventing its interaction with coactivator proteins that are necessary for the

initiation of gene transcription. This inhibition of RORγt's transcriptional activity leads to a

downstream reduction in the expression of its target genes, including IL17A, IL17F, and IL23R.

The primary cellular effect of GSK805 is the inhibition of the differentiation of naïve CD4+ T

cells into pro-inflammatory Th17 cells.
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Data Presentation
In Vitro Potency and Activity of GSK805

Parameter Assay Type
Cell
Line/System

Value Reference

pIC50 RORγt Inhibition
Biochemical

Assay
8.4 [1]

pIC50
Th17 Cell

Differentiation

Primary Human

Cells
>8.2 [1]

Effective

Concentration

IL-17 Production

Inhibition

Murine Naïve

CD4+ T Cells
0.5 µM [2]

Effective

Concentration

α-SMA

Expression

Reduction

LX-2 Human

Hepatic Stellate

Cells

0.3 µM N/A

Experimental Protocols
In Vitro Th17 Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the

assessment of the inhibitory effect of GSK805 on this process.

Materials and Reagents:

Naïve CD4+ T cells (murine or human)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

L-Glutamine

2-Mercaptoethanol
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Anti-CD3 antibody (plate-bound)

Anti-CD28 antibody (soluble)

Recombinant Human TGF-β1

Recombinant Human IL-6

Recombinant Human IL-23

Anti-IFN-γ antibody

Anti-IL-4 antibody

GSK805

DMSO (vehicle control)

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

Brefeldin A

Fixation/Permeabilization Buffer

PE-conjugated anti-IL-17A antibody

Flow cytometer

Procedure:

Preparation of Cell Culture Plates:

Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight

at 4°C.

Wash the plates twice with sterile PBS before use.

Isolation of Naïve CD4+ T Cells:
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Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen

using a commercially available negative selection kit.

Cell Culture and Differentiation:

Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-

Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol.

Resuspend the isolated naïve CD4+ T cells in the complete medium.

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

Prepare the Th17 polarizing cytokine cocktail in the complete medium:

TGF-β1 (e.g., 1-5 ng/mL)

IL-6 (e.g., 20-50 ng/mL)

IL-23 (e.g., 10-20 ng/mL)

Anti-IFN-γ antibody (e.g., 10 µg/mL)

Anti-IL-4 antibody (e.g., 10 µg/mL)

Prepare serial dilutions of GSK805 in the Th17 polarizing medium. A final DMSO

concentration should be kept below 0.1%. Include a vehicle control (DMSO only).

Plate the naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in the anti-CD3 coated

plates.

Add the Th17 polarizing medium containing the different concentrations of GSK805 or

vehicle control to the respective wells.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

Intracellular Cytokine Staining for IL-17A:

On the final day of culture, restimulate the cells by adding a cell stimulation cocktail

(containing PMA and Ionomycin) and Brefeldin A for 4-6 hours.
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Harvest the cells and wash with PBS.

Stain for surface markers if desired (e.g., CD4).

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer

according to the manufacturer's instructions.

Stain the cells with a PE-conjugated anti-IL-17A antibody.

Wash the cells and resuspend in FACS buffer.

Acquire the samples on a flow cytometer and analyze the percentage of IL-17A positive

cells within the CD4+ T cell population.

LX-2 Hepatic Stellate Cell Activation Assay
This protocol is for assessing the effect of GSK805 on the activation of human hepatic stellate

cells (LX-2), a key process in liver fibrosis. Activation is monitored by the expression of α-

smooth muscle actin (α-SMA).

Materials and Reagents:

LX-2 human hepatic stellate cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

GSK805

DMSO (vehicle control)

TGF-β1 (as a pro-fibrotic stimulus, optional)

RIPA buffer

Protease inhibitor cocktail
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BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibody: anti-α-SMA

Primary antibody: anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture:

Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

at 37°C in a humidified 5% CO2 incubator.

Treatment with GSK805:

Seed LX-2 cells in 6-well plates and allow them to adhere and reach 60-70% confluency.

Starve the cells in serum-free DMEM for 24 hours.

Prepare different concentrations of GSK805 in serum-free DMEM. A final DMSO

concentration should be kept below 0.1%. Include a vehicle control (DMSO only).

(Optional) To induce a strong fibrotic response, co-treat with a pro-fibrotic stimulus like

TGF-β1 (e.g., 5 ng/mL).

Treat the cells with the prepared media for 24-48 hours.

Western Blot for α-SMA:

Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
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Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Quantify the band intensities using densitometry software.

RORγt Ligand Binding Assay (FRET-based)
This protocol provides a general framework for a Fluorescence Resonance Energy Transfer

(FRET)-based assay to measure the binding of GSK805 to the RORγt ligand-binding domain

(LBD).

Principle:

This assay measures the proximity between a donor fluorophore-labeled RORγt-LBD and an

acceptor fluorophore-labeled coactivator peptide. When an inhibitor like GSK805 binds to the

RORγt-LBD, it can induce a conformational change that disrupts the interaction with the

coactivator peptide, leading to a decrease in the FRET signal.

Materials and Reagents:

Recombinant RORγt-LBD (e.g., GST-tagged)
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Biotinylated coactivator peptide (e.g., from SRC1/NCoA-1)

Terbium-cryptate labeled anti-GST antibody (Donor)

Streptavidin-d2 (Acceptor)

GSK805

DMSO

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

384-well low-volume black plates

TR-FRET plate reader

Procedure:

Reagent Preparation:

Prepare serial dilutions of GSK805 in DMSO and then dilute in assay buffer.

Prepare a solution of RORγt-LBD and biotinylated coactivator peptide in assay buffer.

Prepare a detection mixture of Terbium-cryptate labeled anti-GST antibody and

Streptavidin-d2 in assay buffer.

Assay Protocol:

Add a small volume (e.g., 2 µL) of the GSK805 dilutions or DMSO (vehicle control) to the

wells of a 384-well plate.

Add the RORγt-LBD and coactivator peptide mixture (e.g., 4 µL) to the wells.

Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for

binding.

Add the detection mixture (e.g., 4 µL) to the wells.
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Incubate for another period (e.g., 60-120 minutes) at room temperature, protected from

light.

Data Acquisition:

Read the plate on a TR-FRET plate reader with an excitation wavelength of ~340 nm and

emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

Calculate the FRET ratio (Acceptor emission / Donor emission).

Plot the FRET ratio against the log of the GSK805 concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

RORγt Reporter Gene Assay
This protocol outlines a cell-based reporter assay to measure the antagonist activity of

GSK805 on RORγt-mediated transcription.

Principle:

HEK293T cells are co-transfected with an expression vector for a GAL4 DNA-binding domain

(DBD) fused to the RORγt ligand-binding domain (LBD) and a reporter plasmid containing a

GAL4 upstream activating sequence (UAS) driving the expression of a luciferase gene.

Activation of RORγt leads to luciferase expression. GSK805 will inhibit this process, resulting in

a decreased luminescent signal.

Materials and Reagents:

HEK293T cells

DMEM with high glucose

FBS

Penicillin-Streptomycin

Expression plasmid for GAL4(DBD)-RORγt(LBD)
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Reporter plasmid with GAL4 UAS-luciferase

Control plasmid for transfection efficiency (e.g., Renilla luciferase)

Transfection reagent (e.g., Lipofectamine 3000)

GSK805

DMSO

Dual-Luciferase Reporter Assay System

Luminometer

Procedure:

Cell Seeding:

Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in

70-80% confluency at the time of transfection.

Transfection:

On the following day, co-transfect the cells with the GAL4(DBD)-RORγt(LBD) expression

plasmid, the GAL4 UAS-luciferase reporter plasmid, and the Renilla luciferase control

plasmid using a suitable transfection reagent according to the manufacturer's protocol.

Compound Treatment:

Approximately 24 hours post-transfection, remove the transfection medium and replace it

with fresh culture medium containing serial dilutions of GSK805 or DMSO (vehicle

control).

Luciferase Assay:

After 18-24 hours of compound treatment, perform the dual-luciferase assay according to

the manufacturer's instructions.
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Briefly, lyse the cells and measure the firefly luciferase activity in a luminometer.

Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and measure

the Renilla luciferase activity.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to

account for variations in transfection efficiency and cell number.

Plot the normalized luciferase activity against the log of the GSK805 concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: RORγt signaling pathway in Th17 cell differentiation.
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Caption: Workflow for in vitro Th17 differentiation assay.
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Caption: Workflow for LX-2 cell activation assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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